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Abstract

JMV 180 is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that
has emerged as a critical tool for dissecting the complex pharmacology of cholecystokinin
receptors (CCKRs). It exhibits a unique pharmacological profile, acting as a high-affinity agonist
at the CCKA receptor subtype, yet displaying distinct signaling properties compared to the
endogenous ligand, CCK-8. This technical guide provides a comprehensive overview of JMV
180, focusing on its binding affinity, functional activity, and the intricate signaling pathways it
modulates. Detailed experimental protocols and quantitative data are presented to serve as a
valuable resource for researchers in pharmacology and drug development.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a pivotal role in
regulating various physiological processes, including gallbladder contraction, pancreatic
enzyme secretion, satiety, and anxiety.[1] These actions are mediated through two G protein-
coupled receptor subtypes: CCKA (alimentary) and CCKB (brain).[2] The CCKA receptor,
predominantly found in the gastrointestinal system, has a high affinity for sulfated CCK
analogs.[1]
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JMV 180, structurally Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, was developed as a
selective CCKA receptor ligand. It has been instrumental in elucidating the presence of different
affinity states of the CCKA receptor and their correlation with distinct physiological responses.
[3] Notably, IMV 180 acts as an agonist at high-affinity CCKA receptors to stimulate pancreatic
amylase secretion, while acting as an antagonist at low-affinity receptors, thereby preventing
the inhibitory effect observed with supramaximal concentrations of CCK-8.[3][4]

Quantitative Data: Binding Affinity and Functional
Activity

The interaction of IMV 180 with CCKA receptors has been characterized through various
binding and functional assays. The following tables summarize the key quantitative data from
studies on rat pancreatic acini and other relevant models.

Table 1: Binding Affinity of IMV 180 for CCKA Receptors

Cell
Parameter Value ) Radioligand Reference
TypelTissue

Rat Pancreatic

Kd (high-affinity) 2.2nM o [125]]CCK-8 [3][4]
Acini
o Rat Pancreatic
Kd (low-affinity) 19 nM o [1251]CCK-8 [3][4]
Acini
Human IMR-32
IC50 1.7 nM Cell [1251]CCK-8-S [4]
ells

Table 2: Functional Activity of JIMV 180 at CCKA Receptors

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2463851/
https://pubmed.ncbi.nlm.nih.gov/2463851/
https://pubmed.ncbi.nlm.nih.gov/7957924/
https://pubmed.ncbi.nlm.nih.gov/2463851/
https://pubmed.ncbi.nlm.nih.gov/7957924/
https://pubmed.ncbi.nlm.nih.gov/2463851/
https://pubmed.ncbi.nlm.nih.gov/7957924/
https://pubmed.ncbi.nlm.nih.gov/7957924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cell

Assay Parameter Value Effect . Reference
TypelTissue
Stimulation Rat
Amylase _ _
EC50 ~10 nM (Partial Pancreatic [3]
Release ) o
Agonist) Acini
Antagonism )
Rabbit
Amylase of CCK-8- )
pA2 7.5 ) Pancreatic [5]
Release induced o
o Acini
inhibition
Phospholipas
o 39.08 + _ Rat
e C Activation Partial )
Emax 0.72% of ) Pancreatic [6]
([32P]-PtdIns Agonist o
] CCK-8 Acini
labeling)
Phospholipas
o : Rat
e C Activation 8.02+£0.40%  Partial )
Emax ) Pancreatic [6]
([32P]-PtdOH of CCK-8 Agonist o
) Acini
labeling)
) Antagonism
Calcium Human IMR-
o IC50 50 nM of CCK-8-S- [4]
Mobilization 32 Cells

induced efflux

Signaling Pathways of JMV 180

JMV 180 elicits its cellular effects through the activation of specific intracellular signaling

cascades upon binding to the CCKA receptor. While it shares some common pathways with

CCK-8, it also exhibits unique signaling characteristics.

Phospholipase C (PLC) Pathway

Activation of the CCKA receptor by JMV 180 leads to the stimulation of Phospholipase C

(PLC).[6] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

However, JIMV-180 is a partial agonist for PLC stimulation compared to the full agonist CCK-8.

[6]
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Caption: JMV 180-activated CCKA receptor signaling via the PLC pathway.

IP3-Independent Calcium Mobilization
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A striking feature of JMV 180 is its ability to induce intracellular calcium release through a
mechanism that is independent of IP3.[7] Studies using permeabilized pancreatic acinar cells
have shown that JMV 180 can trigger calcium release even when the IP3-sensitive stores have
been depleted or when IP3 receptors are blocked.[7] This suggests that JIMV 180 activates a
novel, yet to be fully characterized, signaling pathway leading to calcium mobilization from an
intracellular pool that is insensitive to both IP3 and caffeine.[7]
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Caption: Comparison of IP3-dependent and JMV 180-induced IP3-independent calcium
release.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to
characterize the activity of JIMV 180.

Preparation of Dispersed Pancreatic Acini

A consistent and viable preparation of pancreatic acini is crucial for studying the effects of IMV
180.

Pancreas from Rat Inject Collagenase Incubate at 37°C Mechanical Dissociation Filter through Wash and Centrifuge
Solution (with shaking) (pipetting) Nylon Mesh (x3)

Click to download full resolution via product page

Caption: Workflow for the preparation of dispersed pancreatic acini.

Protocol:

Euthanize a male Sprague-Dawley rat and surgically remove the pancreas.

« Inject the pancreas with a collagenase solution (e.g., 50 U/mL in HEPES-buffered Ringer
solution) until it is fully distended.

e Mince the pancreas and incubate it in the collagenase solution in a shaking water bath at
37°C for 30-60 minutes.

» Disperse the acini by gentle pipetting through tips of decreasing orifice size.

 Filter the cell suspension through a nylon mesh (e.g., 150 um) to remove undigested tissue.
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o Wash the dispersed acini by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in
fresh buffer three times.

e Resuspend the final acinar pellet in the appropriate buffer for the specific assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of JMV 180 to CCKA
receptors.

Protocol:

Incubate dispersed pancreatic acini in a buffer containing a fixed concentration of a
radiolabeled CCK analog (e.g., [1251]CCK-8).

e Add increasing concentrations of unlabeled JMV 180 to compete with the radioligand for
receptor binding.

¢ Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 30
minutes).

o Separate bound from free radioligand by centrifugation through a layer of silicone oil.
o Measure the radioactivity in the cell pellet using a gamma counter.

e Analyze the data using non-linear regression to determine the IC50 value, which can be
converted to a Ki value using the Cheng-Prusoff equation.

Amylase Release Assay

This functional assay measures the ability of JIMV 180 to stimulate pancreatic enzyme
secretion.

Protocol:

e Pre-incubate dispersed pancreatic acini in a physiological salt solution at 37°C for a period to
allow recovery (e.g., 1-2 hours).
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 Aliquot the acini into tubes containing various concentrations of JMV 180 or other test
compounds.

 Incubate at 37°C for 30 minutes.
o Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
o Collect the supernatant, which contains the released amylase.

o Measure the amylase activity in the supernatant and in the cell pellet (after lysing the cells)
using a commercially available kit (e.g., Phadebas® reagent).

o Express amylase release as a percentage of the total amylase content (supernatant +
pellet).

Phospholipase C (PLC) Activity Assay

This assay quantifies the activation of PLC by measuring the incorporation of [32P] into
phosphoinositides.

Protocol:

o Pre-label dispersed pancreatic acini with [32P]-orthophosphoric acid in a phosphate-free
buffer for 1-2 hours at 37°C to allow for incorporation into the cellular ATP pool.

e Wash the acini to remove unincorporated [32P].

» Stimulate the acini with different concentrations of JIMV 180 for a defined period (e.g., 15-30
minutes) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the
accumulation of inositol phosphates).

» Stop the reaction by adding a chloroform/methanol mixture to extract lipids.

o Separate the different phosphoinositides (e.g., phosphatidic acid and phosphatidylinositol)
using thin-layer chromatography (TLC).

e Quantify the amount of [32P] incorporated into each spot using autoradiography or a
phosphorimager.
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Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to
JMV 180 stimulation.

Protocol:

» Load dispersed pancreatic acini or cultured cells with a calcium-sensitive fluorescent dye
(e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye at room temperature in the
dark.

o Wash the cells to remove extracellular dye.

e Place the cells in a fluorometer or on a fluorescence microscope equipped for live-cell
imaging.

» Establish a baseline fluorescence reading.
e Add JMV 180 and continuously record the fluorescence signal.

o For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation
wavelengths to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, express the
change in fluorescence relative to the baseline.

Conclusion

JMV 180 is a powerful pharmacological tool that has been instrumental in advancing our
understanding of CCKA receptor function. Its unique ability to differentiate between high- and
low-affinity receptor states and to activate a novel IP3-independent calcium signaling pathway
highlights the complexity of GPCR signaling. The data and protocols presented in this guide
offer a comprehensive resource for researchers investigating the multifaceted roles of the
cholecystokinin system in health and disease, and for those involved in the development of
novel therapeutics targeting CCK receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1672974?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]
2. Pancreatic Isoamylase as a Routine Test - PMC [pmc.ncbi.nlm.nih.gov]

3. CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from
low-affinity cholecystokinin receptors - PubMed [pubmed.ncbi.nim.nih.gov]

4. CCK-JMV-180 acts as an antagonist of the CCKA receptor in the human IMR-32
neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Effects of cholecystokinin (CCK)-JMV-180 on the CCK receptors of rabbit pancreatic acini
and gallbladder smooth muscle - PubMed [pubmed.ncbi.nim.nih.gov]

6. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through
the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nim.nih.gov]

7. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol
trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [JMV 180: A High-Affinity Cholecystokinin Receptor
Agonist with Unique Signaling Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672974#jmv-180-as-a-high-affinity-cck-receptor-
agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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